ML753286 is a potent inhibitor for BCRP, ML753286 has low to medium clearance in rodent and human liver S9 fractions, and is stable in plasma cross species. B
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ML-385 is an inhibitor of nuclear factor erythroid 2-related factor 2 (Nrf2; IC50 = 1.9 µM) that blocks downstream target gene expression. It substantially enhances cytotoxicity in non-small cell lung cancer (NSCLC) cells treated with platinum-based drugs. ML-385 shows specificity and selectivity for NSCLC cells with KEAP1 mutation, which leads to gain of Nrf2 function. Novel inhibitor of NRF2, selectively intervening therapeutic resistance in KEAP1-deficient NSCLC tumors ML-385 is a potent and selective NRF2 inhibitor (Nrf2; IC50 = 1.9 µM). ML-385 selectively intervenes therapeutic resistance in KEAP1-Deficient NSCLC Tumors. ML-385 inhibits its downstream target gene expression. ML385 binds to Neh1, the Cap 'N' Collar Basic Leucine Zipper (CNC-bZIP) domain of NRF2, and interferes with the binding of the V-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homologue G (MAFG)-NRF2 protein complex to regulatory DNA binding sequences. ML385 in combination with carboplatin showed significant antitumor activity.
ML-390 is an inhibitor of dihydroorotate dehydrogenase (DHODH), the enzyme that converts dihydroorotate to orotate during de novo pyrimidine synthesis. In acute myeloid leukemia, leukemic myeloblast development is halted at an immature stage leading to perpetual self-renewal rather than differentiation. ML-390 induces differentiation in the acute myeloid leukemia cell lines U937 (murine) and THP-1 (human) cell lines with an EC50 value of approximately 2 µM. ML390 is a human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia. ML390 bioactivity: ER-HOX-GFP (EC50 μM) = 1.8 ± 0.6; U937 (EC50 μM) = 8.8 ± 0.8; THP-1 (EC50 μM) = 6.5 ± 0.9; DHODH (IC50, μM) = 0.56 ± 0.1. ML390 may offer insight into the mechanism of overcoming differentiation arrest, and will translate into a starting point for a much-needed new and potent treatment for patients with acute myeloid leukemia. Inhibitors of dihydroorotate dehydrogenase (DHODH) showed activity to induce differentiation in multiple animal models of AML in vitro and in vivo. DHODH inhibitors demonstrated effective at prolonging survival in animal models of leukemia.
ML395, also known as VU0468809, is a potent PLD2 inhibitor. ML39 showed potent antiviral activity. ML395 (VU0468809), a potent, >80-fold PLD2 selective allosteric inhibitor (cellular PLD1, IC50 >30,000 nM; cellular PLD2, IC50 =360 nM). Moreover, ML395 possesses an attractive in vitro DMPK profile, improved physiochemical properties, ancillary pharmacology (Eurofins Panel) cleaner than any other reported PLD inhibitor, and has been found to possess interesting activity as an antiviral agent in cellular assays against a range of influenza strains (H1, H3, H5 and H7).
ML398 is potent D4 receptor Antagonist with IC50 = 130 nM and K i = 36 nM and shows no activity against the other dopamine receptors tested (>20 μM against D1, D2S, D2L, D3, and D5). Further in vivo studies showed that ML398 reversed cocaine-induced hyperlocomotion at 10 mg/kg. ML398 shows >100-fold selectivity for the other dopamine receptors.
ML399 is an inhibitor of the menin--MLL interaction. It acts by demonstrating strong and selective effects in MLL leukemia cells and validating specific mechanism of action.
ML400 is an allosteric inhibitor of LMPTP. ML400. ML400 is potent (EC50∼1μM), selective against other phosphatases, and displays good cell-based activity as well as rodent pharmacokinetics. As such it should be a valuable tool to explore the effects of selective LMPTP inhibition in vitro and in vivo.